molecular formula C11H14FN3S B1387704 N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105195-42-3

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B1387704
CAS No.: 1105195-42-3
M. Wt: 239.31 g/mol
InChI Key: NJHWLHVKPRMIJF-UHFFFAOYSA-N
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Description

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105195-42-3) is a chemical compound with the molecular formula C11H14FN3S and a molecular weight of 239.31 g/mol . This benzothiazole derivative is of significant interest in medicinal and organic chemistry research. The benzothiazole core is a privileged scaffold in drug discovery, known for its diverse biological activities. Structurally related 2-aminobenzothiazole compounds are key intermediates for synthesizing a wide range of biologically active molecules and fused heterocyclic systems . Such compounds have demonstrated a broad spectrum of potential pharmacological properties in research settings, including antimicrobial, anticancer, anticonvulsant, and antiviral activities, making them valuable templates for developing new therapeutic agents . The specific substitution with a fluorine atom and a dimethylaminoethane side chain on the benzothiazole ring system may influence its electronic properties, binding affinity, and potential as a ligand in coordination chemistry or as a precursor for more complex molecules . Researchers utilize this compound strictly for laboratory research purposes. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c1-15(2)7-6-13-11-14-10-8(12)4-3-5-9(10)16-11/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWLHVKPRMIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine

One reported method involves the condensation of 4-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine under controlled reflux conditions. This reaction typically requires:

  • An inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Controlled temperature, often refluxing in an appropriate solvent such as ethanol or toluene.
  • Stoichiometric ratios optimized to favor mono-substitution and minimize polymerization or side reactions.

The reaction proceeds via nucleophilic attack of the diamine on the benzothiazole amine group, forming the desired N-substituted product.

Synthesis of N,N-dimethylethane-1,2-diamine Intermediate

The diamine moiety can be prepared by reacting dihaloalkanes (e.g., 1,2-dichloroethane) with dimethylamine . According to patented processes, this reaction is optimized by:

  • Using excess dimethylamine (10 to 100 molar equivalents relative to dihaloalkane) to drive the reaction to completion.
  • Controlling the residual amount of haloalkaneamine intermediates to less than 0.002 mol per mol of dimethylamine to minimize by-products such as cyclic diamines and trialkylated amines.
  • Conducting the reaction under anhydrous conditions to prevent hydrolysis and side reactions.
  • Employing temperature control to maintain reaction rates without promoting side reactions.

This process typically yields N,N-dimethylethane-1,2-diamine in high purity and yield (80-85%) with minimal impurities.

Coupling the Benzothiazole and Diamine Units

The final step involves coupling the prepared diamine with the fluorinated benzothiazole derivative. This can be done via:

  • Nucleophilic substitution reactions where the benzothiazole is activated (e.g., halogenated or converted to a suitable leaving group).
  • Condensation reactions under reflux with solvents like ethanol or methanol.
  • Use of catalysts or additives to enhance regioselectivity and yield.

Reaction parameters such as time, temperature, and solvent choice critically influence the yield and purity.

Reaction Conditions and Optimization

Step Conditions Notes
Diamine synthesis Excess dimethylamine, anhydrous, controlled temp (50-80°C) Minimize haloalkane intermediates to reduce by-products
Benzothiazole functionalization Reflux in ethanol/toluene, inert atmosphere Prevent oxidation, optimize stoichiometry
Coupling reaction Reflux, inert atmosphere, possible catalysts Control reaction time to avoid polymerization

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
Synthesis of N,N-dimethylethane-1,2-diamine 1,2-dichloroethane + dimethylamine, excess amine, anhydrous, 50-80°C 80-85 Control haloalkaneamine intermediate to <0.002 mol/mol amine
Preparation of 4-fluoro-1,3-benzothiazol-2-amine Fluorination of benzothiazole precursors or commercial source N/A Commercially available or synthesized via electrophilic fluorination
Coupling of benzothiazole and diamine Reflux in ethanol/toluene, inert atmosphere, stoichiometric control Variable Optimized for purity and yield, catalyst use possible

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzothiazole derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various applications:

Antimicrobial Activity

Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Preliminary studies have shown that N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine demonstrates antimicrobial properties against several pathogens, including Enterococcus faecalis .

Anticancer Potential

The benzothiazole structure is hypothesized to interact with DNA, potentially leading to apoptosis in cancer cells. Mechanisms may include DNA intercalation or the generation of reactive oxygen species (ROS) that induce cell death .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it has been noted to inhibit alkaline phosphatase and other critical enzymes for cellular functions.

Case Study 1: Antimicrobial Evaluation

A series of N-1,3-benzothiazol-2-ylbenzamides were synthesized using this compound as a precursor. One derivative was found to be particularly active against Enterococcus faecalis, highlighting the compound's potential in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies have indicated that compounds derived from this compound can induce apoptosis in various cancer cell lines. The mechanism involves interaction with DNA and modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The benzothiazole ring can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Fluorine Substitution Patterns
  • N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (): This analog features two fluorine atoms at the 4- and 6-positions. The additional fluorine increases electronegativity and steric hindrance compared to the mono-fluorinated parent compound. Such modifications may enhance metabolic stability but reduce solubility due to increased lipophilicity.
  • N'-(6-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine ():
    Replacing fluorine with chlorine at the 6-position introduces a larger, more lipophilic substituent. Chlorine’s polarizability could improve interactions with hydrophobic protein pockets but may also elevate toxicity risks.

Non-Halogen Substituents
  • N'-(5-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine ():
    The methoxy group at the 5-position is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This substitution could alter the benzothiazole’s aromaticity, reducing electrophilic reactivity but improving solubility via hydrogen bonding with the methoxy oxygen.

  • N'-(5-Chloro-4-Methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine ():
    The combined chloro-methyl substitution at the 5- and 4-positions introduces steric bulk and lipophilicity. Methyl groups enhance metabolic stability by blocking oxidation sites, while chlorine contributes to halogen bonding.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 4-F C₁₁H₁₃FN₃S 238.30 Moderate logP (~2.5), improved solubility
4,6-Difluoro analog () 4-F, 6-F C₁₁H₁₂F₂N₃S 256.29 Higher logP (~3.0), reduced solubility
6-Chloro analog () 6-Cl C₁₁H₁₃ClN₃S 254.75 Increased lipophilicity (logP ~3.2)
5-Methoxy analog () 5-OCH₃ C₁₂H₁₆N₃OS 254.34 Lower logP (~2.0), enhanced solubility
5-Chloro-4-methyl analog () 5-Cl, 4-CH₃ C₁₂H₁₅ClN₃S 269.79 High logP (~3.5), steric hindrance

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, with CAS number 1105195-42-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14FN3S
  • Molecular Weight : 239.31 g/mol
  • Structure : The compound features a benzothiazole moiety substituted with a fluorine atom and a dimethylated ethylene diamine group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that compounds with similar structures often inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the benzothiazole structure can interact with DNA, potentially leading to apoptosis in cancer cells. The mechanism may involve DNA intercalation or the generation of reactive oxygen species (ROS) that induce cell death .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For example, Schiff bases are known to inhibit alkaline phosphatase and other enzymes critical for cellular functions .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:

Activity Type Test Organisms/Cell Lines IC50/MIC Values Reference
AntibacterialStaphylococcus aureus10 µg/ml
AntifungalCandida albicans15 µg/ml
AnticancerHeLa cells25 µM
Enzyme InhibitionAlkaline PhosphataseIC50 = 30 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various Schiff bases, including those similar to this compound. Results indicated a robust inhibitory effect against Gram-positive and Gram-negative bacteria as well as fungi, suggesting broad-spectrum antimicrobial potential .
  • Anticancer Activity Assessment : In vitro experiments using HeLa and MCF7 cell lines demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity compared to standard chemotherapeutics like carboplatin. This suggests potential for development into novel anticancer agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that similar compounds could induce oxidative stress in cancer cells, leading to increased apoptosis rates. This was supported by flow cytometry analyses showing altered cell cycle distributions in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and what challenges arise during its purification?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the benzothiazole core can be functionalized by reacting 4-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine derivatives under reflux in aprotic solvents (e.g., DMF or THF). Key challenges include controlling regioselectivity due to the fluorine substituent and minimizing side reactions (e.g., over-alkylation). Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate the pure product .
Example Reaction Conditions
Solvent: DMF, 80°C, 12 h
Catalyst: K₂CO₃
Yield: ~65%
Purity: >95% (HPLC)

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing to benzothiazole derivatives. The fluorine atom induces deshielding in adjacent protons (e.g., H-5 on the benzothiazole ring).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
    Cross-validation with computational methods (e.g., DFT) improves accuracy .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
    Dose-response curves (IC₅₀) and selectivity indices should be calculated to prioritize hits .

Advanced Research Questions

Q. How can DFT calculations optimize the compound’s electronic structure for target binding, and what basis sets are most reliable?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (6-311++G(d,p)) accurately predict molecular orbitals and electrostatic potentials. For example, the fluorine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Basis set selection should balance computational cost and accuracy (e.g., def2-TZVP for geometry optimization, cc-pVTZ for energy calculations). Compare results with experimental UV-Vis and X-ray crystallography data .
DFT Parameters
Functional: B3LYP
Basis Set: 6-311++G(d,p)
Solvent Model: PCM (Water)
Software: Gaussian 16

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Re-evaluate Binding Models : Use molecular dynamics (MD) simulations to assess protein-ligand flexibility.
  • Solvent Effects : Apply explicit solvent models in DFT or MD to account for hydrophobic interactions.
  • Metabolite Screening : Test for in situ degradation products via LC-MS.
    Cross-disciplinary collaboration (e.g., combining synthetic chemistry with bioinformatics) is critical .

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization and scale-up processes?

  • Methodological Answer : AI platforms integrate reaction kinetics, thermodynamics, and fluid dynamics to simulate large-scale synthesis. For example:

  • Parameter Optimization : Use neural networks to predict ideal temperature/pH for yield maximization.

  • Membrane Separation : Model solvent recovery efficiency using finite element analysis.

  • Process Control : Implement digital twins for real-time monitoring of byproduct formation .

    AI Application Example
    Task: Reaction yield prediction
    Algorithm: Random Forest
    Training Data: 500+ reaction entries
    Accuracy: ±8% error margin

Q. What advanced structural analysis techniques validate crystallographic purity and conformational stability?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C-F bond: ~1.34 Å) and confirm stereochemistry.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
  • Dynamic Light Scattering (DLS) : Monitor aggregation in solution.
    Pair with Hirshfeld surface analysis to quantify intermolecular interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardize Assays : Adopt OECD guidelines for reproducibility.
  • Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies.
  • Structural Analogues : Compare with derivatives (e.g., chloro vs. fluoro substituents) to isolate electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.